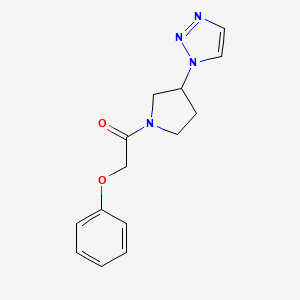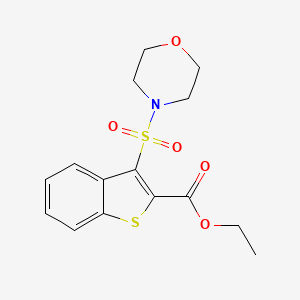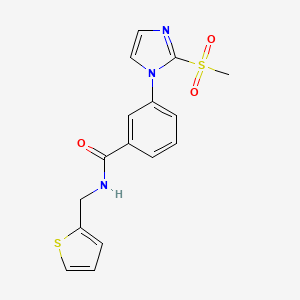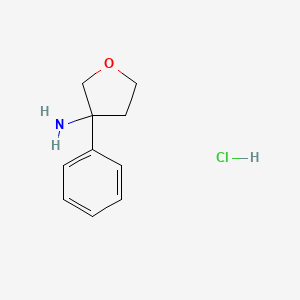![molecular formula C23H20ClN3O2S2 B2550490 N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291833-70-9](/img/structure/B2550490.png)
N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Molecular Structure Analysis
The first paper describes the crystal structure of a copper(II) complex with a ligand that is a metabolite of the antibacterial sulfadiazine . The complex exhibits a tetragonally-distorted octahedral geometry around the Cu(II) ion. This information is relevant to understanding how similar compounds might coordinate to metal centers.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specifically pertaining to N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. However, the first paper does mention that the copper(II) complex showed moderate growth inhibition of several bacteria in in vitro assays, which suggests potential biological reactivity .
Physical and Chemical Properties Analysis
The second paper discusses the photochemical properties of two compounds, which are found to be photochemically inert due to their conformation . While this does not directly relate to the compound , it does highlight the importance of molecular conformation in determining the physical and chemical properties of a compound.
科学的研究の応用
Dual Inhibitory Activities
One study highlights the synthesis of compounds with potential dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, which is crucial for DNA synthesis and repair. The synthesized compounds, including variants of the specified chemical structure, demonstrated potent dual inhibitory activities, suggesting their potential as therapeutic agents against diseases where folate metabolism plays a key role, such as cancer (Gangjee et al., 2008).
Antitumor Activity
Another research focused on the synthesis and evaluation of antitumor activities of new derivatives, including structures similar to the specified compound. These studies found that many of the synthesized compounds displayed potent anticancer activity against various human cancer cell lines, comparable to that of known anticancer drugs (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
Research on the crystal structures of related compounds has provided insight into their molecular conformations, which is critical for understanding their interactions with biological targets. Studies have detailed the intramolecular and intermolecular interactions that stabilize these structures, contributing to the knowledge base necessary for drug design (Subasri et al., 2016).
Antimicrobial Activity
Investigations into the antimicrobial properties of derivatives have revealed that some compounds exhibit significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant pathogens (Nunna et al., 2014).
Vibrational Spectroscopy and Quantum Computational Approach
A study employing vibrational spectroscopy and quantum computational methods characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. It explored its vibrational signatures and the effect of rehybridization and hyperconjugation on its structure, providing valuable insights into its molecular properties and potential antiviral applications (Jenepha Mary et al., 2022).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-7-8-14(2)19(11-13)27-22(29)21-18(9-10-30-21)26-23(27)31-12-20(28)25-17-6-4-5-16(24)15(17)3/h4-11H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANFQQKULSXXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2550411.png)
![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)





![3-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2550421.png)

![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)

